Fmoc-シクロロイシン

概要

説明

科学的研究の応用

ペプチド合成

“Fmoc-シクロロイシン”は、固相ペプチド合成(SPPS)におけるFmoc戦略 で使用されます。この方法は、非天然の修飾や部位特異的タグの導入が必要な場合に特に有用です 。合成ペプチドは、細胞シグナル伝達、エピトープ特異的抗体の開発、細胞生物学、疾患のバイオマーカーなど、さまざまな研究に使用されてきました 。

生物活性

“Fmoc-シクロロイシン”を用いて合成されたペプチドを含む、ペプチドは、抗菌、抗血栓、オピオイド、抗酸化など、いくつかの生物学的活性を有しています 。 したがって、それらは、それらが作用する環境にとって重要であり、また、新薬開発の対象としても重要です 。

材料科学

ペプチドは、自己集合特性のために、材料科学においてますます重要になっています 。 “Fmoc-シクロロイシン”は、これらのペプチドの合成に使用できます 。

NMR構造決定

“Fmoc-シクロロイシン”合成ペプチドは、NMR構造決定 で使用されます。 これは、これらのペプチドの構造と機能を理解するのに役立ちます 。

相互作用研究

作用機序

- The Fmoc group serves as a protecting group for this amino group, preventing unwanted reactions during peptide synthesis .

- The Fmoc group is base-labile, allowing for its rapid removal using piperidine. Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

- The fluorenyl group’s strong absorbance in the ultraviolet region (lmax 266 nm in DMF) facilitates monitoring coupling and deprotection reactions .

- Fmoc-cycloleucine’s self-assembly pathways are complex. It can form distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures (poly-crystals and 2D sheets) via different assembly routes .

- These pathways allow access to non-equilibrium self-assemblies, akin to nature’s ability to steer biomolecules into various functional states .

- Fmoc-cycloleucine’s pharmacokinetic properties include favorable oral bioavailability and in vivo tolerance .

- Its dissolution dynamics can be tuned chemically or thermally to control transient hydrogel stability or reach final equilibrium assemblies .

- It allows efficient and rapid synthesis of peptides, even of significant size and complexity, making it valuable for research in the post-genomic era .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Fmoc-cycloleucine is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Cellular Effects

These hydrogels exhibited cell type-dependent biological activity .

Molecular Mechanism

The Fmoc group in Fmoc-cycloleucine acts as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

Fmoc-functionalized peptides, such as Fmoc-cycloleucine, can form versatile non-equilibrium assemblies via alternate assembly pathways . The dynamics of these assemblies can be tuned chemically or thermally .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cycloleucine typically involves the protection of the amino group of cycloleucine with the Fmoc group. This can be achieved by reacting cycloleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of cycloleucine to form the desired product .

Industrial Production Methods: Industrial production of Fmoc-cycloleucine follows similar synthetic

生物活性

Fmoc-cycloleucine is a derivative of cycloleucine, characterized by the addition of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of Fmoc-cycloleucine, highlighting its mechanisms of action, efficacy in various assays, and potential implications for drug development.

Chemical Structure and Properties

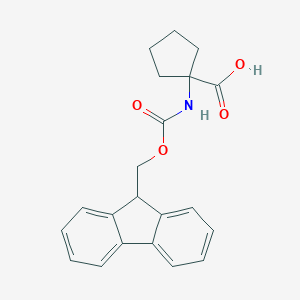

Fmoc-cycloleucine has the chemical formula CHNO and is classified under the category of amino acid derivatives. The presence of the Fmoc group enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis and biological studies .

The biological activity of Fmoc-cycloleucine can be attributed to its inhibition of specific enzymes and receptors:

- Cholinesterase Inhibition : Fmoc-cycloleucine has been shown to inhibit butyrylcholinesterase (BChE) with a value of 45 µM, making it a potent reversible inhibitor compared to other derivatives . This property suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

- Methylation Inhibition : Cycloleucine, from which Fmoc-cycloleucine is derived, acts as an antagonist at NMDA receptor-associated glycine receptors and inhibits S-adenosyl-methionine mediated methylation processes. This inhibition can affect various cellular functions, including RNA processing .

Biological Assays and Efficacy

Fmoc-cycloleucine has been evaluated in several biological assays to determine its efficacy:

Case Study 1: Cholinesterase Inhibition

A recent study focused on synthesizing various Fmoc-amino acid derivatives to identify potent cholinesterase inhibitors. Among them, Fmoc-cycloleucine was noted for its selective inhibition against BChE over acetylcholinesterase (AChE), providing insights into its potential therapeutic use in neurodegenerative diseases .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on human leukemia cell lines demonstrated that cycloleucine could inhibit cell proliferation significantly. The study highlighted that cycloleucine's mechanism involves blocking essential methylation processes necessary for RNA function, thus providing a basis for further exploration of Fmoc-cycloleucine as an anti-cancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with Fmoc-cycloleucine:

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECZEINPZOFWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359656 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-30-2 | |

| Record name | Fmoc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。